BenchChemオンラインストアへようこそ!

SN 6

NCX Inhibition Isoform Selectivity Calcium Transport

SN-6 offers superior NCX1 isoform selectivity over NCX2/NCX3, reducing confounding off-target effects versus KB-R7943. Ideal for whole-cell patch-clamp in cardiomyocytes, MCAO stroke models, and axonal injury studies. Minimal activity at NCKX2 (>30 µM) ensures cleaner electrophysiology data. Procure ≥98% HPLC purity for reproducible, publication-ready results.

Molecular Formula C20H22N2O5S
Molecular Weight 402.5 g/mol
CAS No. 415697-08-4
Cat. No. B1681884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN 6
CAS415697-08-4
SynonymsSN-6;  SN 6;  SN6
Molecular FormulaC20H22N2O5S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSC(N1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3
InChIKeyZVYIJXLMBWCGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SN-6 (CAS 415697-08-4): Thiazolidine Na+/Ca2+ Exchanger Inhibitor for Ion Channel Research


The compound 2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester (commonly referred to as SN-6) is a benzyloxyphenyl-derived thiazolidine derivative that functions as a selective pharmacological inhibitor of the Na+/Ca2+ exchanger (NCX). [1] Its primary molecular target is the plasma membrane NCX transporter, with a notable selectivity profile favoring the NCX1 isoform over the NCX2 and NCX3 isoforms. [2] As a research tool compound, SN-6 is utilized in electrophysiology, neuroscience, and cardiovascular studies to elucidate the roles of NCX, particularly its reverse-mode activity, in cellular calcium homeostasis, ischemic injury, and axonal degeneration.

SN-6 (415697-08-4) Compared to Generic NCX Inhibitors: Why Structural Analogs Are Not Interchangeable


While the benzyloxyphenyl class contains multiple NCX inhibitors such as KB-R7943, SEA0400, and YM-244769, they are not functionally interchangeable. These structural analogs exhibit divergent selectivity for NCX isoforms (NCX1 vs. NCX3) and distinct off-target profiles on other ion channels. [1] Procurement based solely on class membership (e.g., "NCX inhibitor") without considering these quantitative differences risks experimental confounding due to varying isoform modulation and non-specific membrane current alterations. The specific chemical substitution pattern of SN-6 results in a unique interaction with the exchanger inhibitory peptide (XIP) region of NCX1, conferring a differentiated selectivity and safety profile for cellular models of ischemia and axonal injury. [2]

Quantitative Differentiators for SN-6 (CAS 415697-08-4): Performance Metrics vs. Closest Analogs


SN-6 NCX1 Isoform Selectivity and Potency Comparison with Broad-Spectrum Inhibitors

SN-6 demonstrates preferential inhibition of the NCX1 isoform compared to NCX2 and NCX3, a critical differentiating feature from earlier inhibitors like KB-R7943. In fibroblasts transfected with NCX isoforms, SN-6 inhibited intracellular Na+-dependent 45Ca2+ uptake with IC50 values of 2.9 μM for NCX1, 16 μM for NCX2, and 8.6 μM for NCX3. [1] This represents a 3- to 5-fold higher inhibitory potency for NCX1 over NCX2 or NCX3. [2] In contrast, the prototypical inhibitor KB-R7943 exhibits greater potency for NCX3 over NCX1. [3]

NCX Inhibition Isoform Selectivity Calcium Transport

SN-6 Reverse-Mode NCX1 Inhibition and Neuroprotection in Axonal Injury Models

In a stretch-injury model of diffuse axonal injury (DAI), SN-6 (10 μM) effectively attenuated injury-induced axonal varicosity swelling and mitochondrial fragmentation. [1] Pretreatment with SN-6 prevented the reduction in mitochondrial area and major axis length, maintaining mitochondrial roundness parameters at levels comparable to uninjured controls. [2] Notably, while the dynamin inhibitor dynasore also conferred protection, SN-6's protective effect was specific to mechanical injury mechanisms rather than oxidative stress (H2O2-induced damage), demonstrating a distinct context-dependent neuroprotective profile. [3]

Neuroprotection Axonal Injury Mitochondrial Dynamics

SN-6 Reduced Off-Target Cardiac Ion Channel Activity Compared to KB-R7943

Whole-cell voltage-clamp studies in guinea pig ventricular myocytes reveal that SN-6 exhibits reduced perturbation of non-NCX membrane currents compared to the structural analog KB-R7943. At 10 μM, SN-6 inhibited sodium current (INa) by approximately 13%, calcium current (ICa) by 34%, and delayed rectifier potassium currents (IKr, IKs, IK1) by 33%, 18%, and 13%, respectively. [1] While both compounds share similar NCX inhibition mechanisms, SN-6 at 10 μM affected other membrane currents less potently than KB-R7943. [2] Additionally, SN-6 shows minimal activity against NCKX2 and various receptors/ion channels (IC50 >30 μM).

Electrophysiology Cardiac Myocytes Ion Channel Selectivity

SN-6 In Vivo Efficacy in Reducing Cerebral Infarct Volume: Isoform-Selective Comparison with KB-R7943

In a murine model of transient focal cerebral ischemia (middle cerebral artery occlusion/reperfusion), SN-6 (10 mg/kg, i.p.) significantly reduced cerebral infarct volume. [1] This protective effect correlated with NCX1 isoform selectivity: both SN-6 and SEA0400 (NCX1-selective inhibitors) reduced infarct volume at 10 mg/kg, whereas KB-R7943 (NCX3-selective) did not confer protection. [2] Genetic validation using NCX1+/− mice confirmed that reduced NCX1 expression alone was sufficient to decrease infarct size, reinforcing that NCX1, not NCX2 or NCX3, is the pathologically relevant isoform in this model. [3]

Ischemic Stroke Cerebral Ischemia Neuroprotection

Recommended Research Applications for SN-6 (CAS 415697-08-4) Based on Validated Evidence


Targeted NCX1 Isoform Inhibition in Cardiac Electrophysiology Studies

SN-6 is optimally suited for whole-cell patch-clamp and voltage-clamp experiments in isolated cardiomyocytes where precise NCX current (INCX) measurement is required without excessive perturbation of sodium (INa), calcium (ICa), or potassium currents (IKr, IKs, IK1). [1] Its lower off-target activity compared to KB-R7943 at equivalent concentrations (10 μM) ensures that observed changes in action potential duration and ionic fluxes are primarily attributable to NCX inhibition rather than confounding channel blockade. [2]

Reverse-Mode NCX1 Blockade in Cerebral Ischemia-Reperfusion Injury Models

For in vivo rodent models of focal cerebral ischemia (MCAO), SN-6 at 10 mg/kg (i.p.) provides a validated NCX1-selective pharmacological intervention that significantly reduces infarct volume. [1] This application is particularly valuable for studies investigating the pathological role of NCX1 reverse-mode operation during reperfusion, where intracellular Na+ accumulation drives Ca2+ overload. Genetic and pharmacological evidence confirms that NCX1, not NCX2 or NCX3, is the critical isoform mediating ischemic brain damage in this context. [2]

Mechanistic Dissection of Axonal Mitochondrial Dynamics in Traumatic Brain Injury

In vitro stretch-injury models of diffuse axonal injury (DAI) benefit from SN-6 (10 μM) to selectively probe the contribution of reverse-mode NCX1 to axonal varicosity swelling and mitochondrial fragmentation. [1] Unlike the dynamin inhibitor dynasore, which protects against both mechanical and oxidative stress, SN-6 specifically mitigates mechanically-induced injury, allowing researchers to distinguish between calcium-dependent (NCX1-mediated) and oxidative stress pathways in secondary axonal degeneration. [2]

Renal Tubular Cell Hypoxia/Reoxygenation Protection Studies

SN-6 demonstrates potent protection against hypoxia/reoxygenation-induced cell damage in renal tubular cells. [1] This application leverages the compound's NCX1 selectivity to investigate calcium overload mechanisms in renal ischemia-reperfusion injury, a context where NCX1 reverse-mode activity contributes to cellular damage. SN-6's minimal activity at NCKX2 and other transporters (IC50 >30 μM) reduces confounding effects in renal epithelial models. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SN 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.